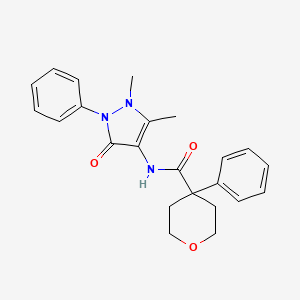![molecular formula C24H19ClN4O3 B2605346 2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-35-6](/img/structure/B2605346.png)
2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of related pyrazole and pyrazoline derivatives have been extensively studied. For instance, the synthesis of isostructural thiazoles, including compounds with chlorophenyl and methoxyphenyl groups, highlights the interest in exploring the structural diversity and stability of such compounds through methods like single crystal diffraction (Kariuki et al., 2021). Additionally, the study of NH-pyrazoles' annular tautomerism using X-ray crystallography and NMR spectroscopy demonstrates the scientific community's effort to understand the molecular conformations and interactions of these compounds (Cornago et al., 2009).
Antimicrobial and Antifungal Activities
The exploration of pyrazoline-based compounds for their antimicrobial and antifungal activities is a significant area of research. For example, a study on pyrazolines based thiazolidin-4-one derivatives highlighted their potential as antimicrobial agents (Patel et al., 2013). Such investigations are crucial for developing new therapeutic agents against resistant microbial strains.
Anticancer Activities
Research into the anticancer properties of pyrazole derivatives is another critical application. The design and synthesis of new series of pyrazolines and their evaluation against cancer cell lines underscore the ongoing efforts to identify potential anticancer agents (Hafez et al., 2016). This area of research is vital for expanding the arsenal of drugs available for cancer treatment.
Corrosion Inhibition
Pyrazole derivatives have also been studied for their application in corrosion inhibition, an essential aspect of materials science. The investigation of pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution, utilizing gravimetric, electrochemical, and DFT studies, exemplifies the intersection of chemistry and materials engineering in combating corrosion (Yadav et al., 2016).
特性
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-5-9-19(31-2)10-6-17)14-28-11-12-29-22(24(28)30)13-20(27-29)16-3-7-18(25)8-4-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPQBYHJUHXYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)
![4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2605267.png)
![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2605271.png)



![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2605285.png)
![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
